5H,6H,7H-cyclopenta[b]pyrazin-6-amine
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Overview
Description
5H,6H,7H-cyclopenta[b]pyrazin-6-amine is a nitrogen-containing heterocyclic compound It features a fused ring system combining a cyclopentane ring with a pyrazine ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction is facilitated by the presence of alkylating agents and a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclization to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyrazin-6-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyrazin-6-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Another nitrogen-containing heterocycle with similar biological activities.
6H-pyrrolo[3,4-b]pyrazine: Known for its kinase inhibitory properties.
Uniqueness
5H,6H,7H-cyclopenta[b]pyrazin-6-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-5-3-6-7(4-5)10-2-1-9-6/h1-2,5H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDQATMGAFBWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=NC=CN=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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